molecular formula C14H18N2O B2548098 N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide CAS No. 2094374-75-9

N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide

Cat. No.: B2548098
CAS No.: 2094374-75-9
M. Wt: 230.311
InChI Key: UHKQMHKRTYMCGZ-UHFFFAOYSA-N
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Description

N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide is an organic compound that features a cyclopentyl ring substituted with a pyridin-2-ylmethyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide typically involves the following steps:

    Formation of the pyridin-2-ylmethyl intermediate: This can be achieved by reacting pyridine-2-carbaldehyde with a suitable reducing agent such as sodium borohydride to form pyridin-2-ylmethanol.

    Cyclopentylation: The pyridin-2-ylmethanol is then reacted with cyclopentyl bromide in the presence of a base like potassium carbonate to form 2-[(pyridin-2-yl)methyl]cyclopentane.

    Amidation: Finally, the 2-[(pyridin-2-yl)methyl]cyclopentane is reacted with acryloyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include the corresponding amine or alcohol.

    Substitution: Products depend on the nucleophile used, such as substituted pyridines.

Scientific Research Applications

N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(pyridin-2-yl)methyl]cyclohexyl}prop-2-enamide: Similar structure but with a cyclohexyl ring.

    N-{2-[(pyridin-2-yl)methyl]cyclopentyl}but-2-enamide: Similar structure but with a but-2-enamide moiety.

Uniqueness

N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide is unique due to its specific combination of a cyclopentyl ring, pyridin-2-ylmethyl group, and prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[2-(pyridin-2-ylmethyl)cyclopentyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-14(17)16-13-8-5-6-11(13)10-12-7-3-4-9-15-12/h2-4,7,9,11,13H,1,5-6,8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKQMHKRTYMCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCC1CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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